1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide
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Description
1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H19N5OS2 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that [1,2,4]triazolo[4,3-b]pyridazine derivatives and related compounds can be synthesized through various chemical reactions, highlighting their versatility and potential for modification. For instance, T3P–DMSO mediated desulfurative cyclization has been used for the efficient synthesis of imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, demonstrating a method that offers mild conditions, short reaction times, operational simplicity, and high yields (Ramesha et al., 2016). Such methods could potentially be applied or adapted for the synthesis of the compound , given the structural similarities.
Biological and Pharmacological Applications
Compounds with [1,2,4]triazolo[4,3-b]pyridazine cores have been explored for their biological activities, including antioxidant, anticancer, and antimicrobial properties. For example, derivatives have been investigated for their in vitro antioxidant properties using spectrophotometric methods and have shown dose-dependent cytotoxic effects on certain cancer cell lines, indicating their potential as anticancer agents (Sunil et al., 2010). Additionally, molecular docking and in vitro screening have been employed to evaluate the antimicrobial and antioxidant activity of newly synthesized compounds, further demonstrating the broad applicability of these compounds in pharmacological research (Flefel et al., 2018).
Properties
IUPAC Name |
1-thiophen-2-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS2/c26-19(20(9-1-2-10-20)16-6-4-12-28-16)21-13-18-23-22-17-8-7-14(24-25(17)18)15-5-3-11-27-15/h3-8,11-12H,1-2,9-10,13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTOGNUDUJSXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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